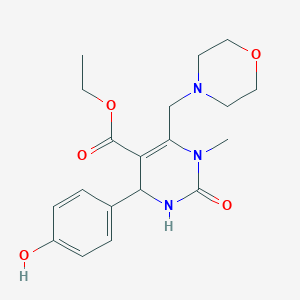![molecular formula C10H10ClN3O5 B4305468 3-[(aminocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B4305468.png)
3-[(aminocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid
描述
3-[(aminocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a potent inducer of p53, a tumor suppressor protein that plays a crucial role in preventing the formation and progression of cancer.
作用机制
3-[(aminocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid exerts its effects by binding to the DNA-binding domain of p53, stabilizing the protein and preventing its degradation. This leads to the activation of p53-dependent transcriptional programs, resulting in the induction of apoptosis in cancer cells. 3-[(aminocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid also inhibits the interaction between p53 and MDM2, a negative regulator of p53, leading to the stabilization and activation of p53.
Biochemical and Physiological Effects:
3-[(aminocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid has been shown to induce the expression of p53 target genes, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased efficacy of these treatments. In addition, 3-[(aminocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid has been shown to protect neurons from oxidative stress-induced cell death and to improve cardiac function in animal models of heart failure.
实验室实验的优点和局限性
One of the main advantages of 3-[(aminocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid is its ability to induce p53-dependent apoptosis in cancer cells, making it a promising candidate for cancer therapy. However, 3-[(aminocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. In addition, 3-[(aminocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid may have off-target effects on other proteins, leading to potential side effects.
未来方向
There are several potential future directions for the study of 3-[(aminocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the optimization of the dosing and administration of 3-[(aminocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid for cancer therapy, to minimize potential toxicity and side effects. In addition, further studies are needed to investigate the potential use of 3-[(aminocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid in the treatment of neurodegenerative diseases and cardiovascular disease. Finally, the development of more potent and selective p53 activators, based on the structure of 3-[(aminocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid, may lead to the development of more effective cancer therapies.
科学研究应用
3-[(aminocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce p53-dependent apoptosis in cancer cells, leading to their death. In addition, it has been found to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective. 3-[(aminocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the prevention of cardiovascular disease.
属性
IUPAC Name |
3-(carbamoylamino)-3-(2-chloro-5-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O5/c11-7-2-1-5(14(18)19)3-6(7)8(4-9(15)16)13-10(12)17/h1-3,8H,4H2,(H,15,16)(H3,12,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQDCCVDTUJHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(CC(=O)O)NC(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Carbamoylamino)-3-(2-chloro-5-nitrophenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-amino-6-(3-chlorophenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4305389.png)
![4-chloro-3,5-dimethyl-1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]-1H-pyrazole](/img/structure/B4305392.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B4305401.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4305404.png)
![4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole](/img/structure/B4305410.png)
![1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4305414.png)

![4-amino-6-(4-bromophenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4305424.png)
![4-amino-6-(2-ethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4305436.png)
![4-amino-6-(3-methoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4305439.png)
![4-amino-6-(2,3,4-trimethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4305461.png)
![3-[(benzylsulfonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B4305465.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one](/img/structure/B4305469.png)
![2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4305475.png)